5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and related fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their action and stability .
Preparation Methods
The synthesis of 5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides or thioureas.
Gabriel Synthesis: This method uses haloketones and thioamides to form the thiazole ring.
Industrial Production: Large-scale production may involve optimized versions of these methods, often using microwave irradiation or one-pot multicomponent reactions to increase yield and reduce reaction times.
Chemical Reactions Analysis
5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium chlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include haloketones, thioamides, and various oxidizing and reducing agents. .
Scientific Research Applications
5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide can be compared with other thiazole and thiophene derivatives:
Similar Compounds: Compounds like sulfathiazole, ritonavir, and abafungin share similar thiazole structures and exhibit antimicrobial and antiviral activities
Uniqueness: The presence of both thiazole and thiophene rings in a single molecule provides a unique combination of chemical reactivity and biological activity, making it distinct from other compounds that contain only one of these rings
Properties
IUPAC Name |
5-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS3/c13-10-4-3-9(19-10)11(16)15-12-14-7(6-18-12)8-2-1-5-17-8/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPOGJTRWTCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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